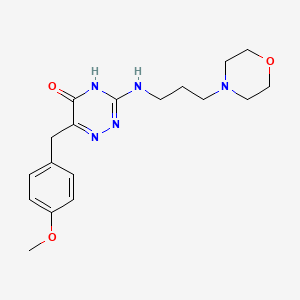

6-(4-methoxybenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one

Description

6-(4-Methoxybenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a 1,2,4-triazin-5(4H)-one core. Key structural features include:

Triazinones are a versatile class of heterocyclic compounds with applications ranging from agrochemicals (e.g., herbicides) to pharmaceuticals (e.g., anticancer agents). The substitution pattern on the triazinone core critically influences biological activity, solubility, and stability .

Properties

IUPAC Name |

6-[(4-methoxyphenyl)methyl]-3-(3-morpholin-4-ylpropylamino)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O3/c1-25-15-5-3-14(4-6-15)13-16-17(24)20-18(22-21-16)19-7-2-8-23-9-11-26-12-10-23/h3-6H,2,7-13H2,1H3,(H2,19,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPOEFUHPACCDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxybenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one typically involves a multi-step process. One common method starts with the preparation of the triazine core, followed by the introduction of the 4-methoxybenzyl and 3-morpholinopropyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxybenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 6-(4-methoxybenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one exhibit a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess antitumor properties. Derivatives of similar triazine compounds have shown efficacy against various cancer cell lines, including leukemia and breast cancer .

- Antimicrobial Properties : The compound's structural characteristics allow it to interact with biological systems effectively, potentially leading to antimicrobial applications. Similar compounds have demonstrated good activity against microbial strains .

Structure-Activity Relationship (SAR)

The unique structure of this compound contributes to its biological activities. The following table summarizes the structural variations and their corresponding activities:

| Compound Name | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| 6-(phenylmethyl)-3-(propylamino)-1,2,4-triazin-5(4H)-one | Phenylmethyl group instead of methoxybenzyl | Antimicrobial | More potent against certain bacterial strains |

| 6-(naphthalen-1-ylmethyl)-3-(piperidinopropyl)amino-1,2,4-triazin-5(4H)-one | Naphthalenic substituent | Anticancer | Selective cytotoxicity towards tumor cells |

| 6-(2-thienylmethyl)-3-(morpholinoethyl)amine-1,2,4-triazin-5(4H)-one | Thienyl group present | Anti-inflammatory | Synergistic effects when combined with NSAIDs |

This table illustrates how modifications in substituents can significantly influence the biological activity and potential applications of triazine derivatives.

Antitumor Studies

A notable study conducted by the National Cancer Institute examined the antitumor activity of triazine derivatives against 60 cancer cell lines. The results indicated that compounds similar to this compound exhibited considerable antineoplastic activity across multiple types of cancer cells .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions that allow for controlled modifications to enhance its pharmacological properties. For instance, derivatives have been synthesized through interactions with various amino groups and thiols to produce compounds with improved biological profiles .

Mechanism of Action

The mechanism of action of 6-(4-methoxybenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that influence cellular functions, leading to the desired outcomes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related triazinones:

Key Differences and Implications

Morpholine derivatives are often used in drug design to enhance blood-brain barrier penetration . Thio-containing analogs (e.g., compounds 12 and 25) exhibit biological activity (anticancer, herbicidal) but may have higher metabolic instability due to sulfur oxidation .

Substitution at Position 6 :

- The 4-methoxybenzyl group in the target compound increases lipophilicity compared to tert-butyl (metribuzin) or thienylvinyl groups (compound 12). This could enhance cell membrane permeability, making it suitable for central nervous system targets .

- tert-Butyl groups (e.g., metribuzin) are associated with environmental persistence, as seen in soil degradation studies .

Biological Activity: Anticancer activity is prominent in triazinones with thienylvinyl and hydroxypropylthio groups (compound 12, IC₅₀ <10 µM) . Herbicidal activity is linked to methylthio and tert-butyl groups (metribuzin, compound 25). The target compound’s complex substituents likely exclude herbicidal utility .

Synthetic Routes :

- The target compound may require multi-step synthesis , similar to compound 4b, involving coupling reactions under catalytic (e.g., Sc(OTf)₃) or microwave conditions .

- Simpler analogs like metribuzin are synthesized via single-step alkylation or condensation .

Research Findings and Data

Stability and Degradation

Pharmacokinetic Predictions

- The morpholinopropylamino group may improve solubility (logP ~2–3) compared to tert-butyl (logP ~3.5 for metribuzin) .

- The 4-methoxybenzyl group could increase plasma protein binding, extending half-life .

Biological Activity

6-(4-Methoxybenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine core with a morpholinopropyl amino group and a methoxybenzyl substituent. This unique structure is believed to contribute to its diverse biological activities.

Structural Formula

Antimicrobial Activity

Research indicates that derivatives of the triazine core exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. In one study, triazine derivatives demonstrated notable antifungal activity against Candida albicans, suggesting potential applications in treating fungal infections .

Anticancer Properties

The anticancer potential of triazine derivatives has been extensively studied. One investigation reported that certain triazine compounds exhibited cytotoxic effects on cancer cell lines, with specific IC50 values indicating their potency. For example, compounds similar to this compound showed inhibition rates in the low micromolar range against various cancer types, including leukemia and breast cancer .

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the morpholine group may enhance its ability to penetrate cellular membranes and interact with intracellular targets.

Case Studies

- Antifungal Activity : A study evaluated the antifungal efficacy of triazine derivatives against Candida albicans. The results indicated that certain derivatives could inhibit fungal growth effectively compared to standard treatments like clotrimazole .

- Anticancer Activity : Another study highlighted the anticancer effects of triazine derivatives on various cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells, suggesting a mechanism involving the activation of apoptotic pathways .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with structurally similar compounds is insightful.

| Compound Name | Anticancer Activity (IC50) | Antifungal Activity (Zone of Inhibition) |

|---|---|---|

| This compound | 1.96 µM (Leukemia) | 15 mm (against Candida albicans) |

| 6-(4-Methoxyphenyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one | 2.76 µM (Colon Cancer) | Not evaluated |

| 6-(4-Methoxybenzyl)-3-((3-piperidinopropyl)amino)-1,2,4-triazin-5(4H)-one | 2.04 µM (Breast Cancer) | 12 mm (against Candida albicans) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.